1-(7-Ethoxy-1-benzofuran-2-yl)ethanone

Catalog No.
S3309565
CAS No.
58583-72-5
M.F
C12H12O3
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(7-Ethoxy-1-benzofuran-2-yl)ethanone

CAS Number

58583-72-5

Product Name

1-(7-Ethoxy-1-benzofuran-2-yl)ethanone

IUPAC Name

1-(7-ethoxy-1-benzofuran-2-yl)ethanone

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C12H12O3/c1-3-14-10-6-4-5-9-7-11(8(2)13)15-12(9)10/h4-7H,3H2,1-2H3

InChI Key

VMJVQNUDBMVFAH-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)C

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)C

1-(7-Ethoxy-1-benzofuran-2-yl)ethanone (CAS 58583-72-5) is a substituted heterocyclic ketone featuring a benzofuran core. This structure is a recognized scaffold in medicinal chemistry and materials science, frequently employed as a key precursor for constructing more complex molecules. Specifically, it serves as a critical starting material for the Claisen-Schmidt condensation to produce specialized benzofuran-substituted chalcones, which are investigated for a range of biological activities, including anticancer properties. The 7-ethoxy group is a key structural feature that differentiates it from other analogs within its class.

Direct substitution of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone with its seemingly similar methoxy analog (CAS 43071-52-9) or the unsubstituted parent compound, 1-(1-benzofuran-2-yl)ethanone, is inadvisable in established synthetic protocols. The seemingly minor difference between an ethoxy and a methoxy group can significantly alter the compound's steric profile, lipophilicity, and solubility in specific organic solvents. These changes can impact reaction kinetics, product yields, and purification profiles in multi-step syntheses. Furthermore, in medicinal chemistry applications, the specific nature of the alkoxy group at the 7-position is often critical for achieving desired target engagement and biological activity, meaning analogs are not functionally interchangeable.

Precursor Suitability: Demonstrated Efficacy in Synthesizing Biologically Active Chalcones

1-(7-Ethoxy-1-benzofuran-2-yl)ethanone is a proven and effective precursor in the base-catalyzed Claisen-Schmidt condensation to synthesize novel chalcone derivatives. In a study focused on developing new anticancer agents, this specific ethoxy compound was successfully reacted with a series of aromatic aldehydes to produce a library of 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcones (compounds 3a-j) for biological screening. The resulting derivatives showed cytotoxic effects against various cancer cell lines, validating the use of the title compound as a foundational building block for this class of bioactive molecules.

Evidence DimensionRole as a synthetic precursor
Target Compound DataSuccessfully used as the starting ketone in a Claisen-Schmidt condensation to produce a series of ten distinct, biologically active chalcone derivatives.
Comparator Or BaselineGeneral 2-acetylbenzofurans used in other chalcone syntheses.
Quantified DifferenceDemonstrated utility in a specific synthetic campaign yielding multiple derivatives with confirmed anticancer activity.
ConditionsBase-catalyzed Claisen-Schmidt reaction with various aromatic aldehydes.

This confirms the compound's utility and process compatibility for synthesizing libraries of high-value, biologically active chalcone derivatives for drug discovery programs.

Application-Critical Performance: Precursor to Chalcones with Potent, Low-Micromolar Anticancer Activity

Derivatives synthesized directly from 1-(7-ethoxy-1-benzofuran-2-yl)ethanone exhibit significant cytotoxic effects. For instance, the derivative (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one showed potent activity against human colon cancer cell lines, with IC50 values of 0.59 µM for HCT116 and 0.35 µM for HT29. This highlights the critical role of the 7-ethoxybenzofuran scaffold, derived from the title compound, in achieving high-potency biological activity.

Evidence DimensionIC50 (Anticancer Activity)
Target Compound DataA derivative showed an IC50 of 0.35 µM against the HT29 colon cancer cell line.
Comparator Or BaselineAnother derivative from the same library, chalcone 3a, showed an IC50 of 3.8 µM against the PC-3 prostate cancer cell line in a different study.
Quantified DifferenceThe specific pentadien-1-one derivative demonstrates sub-micromolar potency, indicating the high value of the 7-ethoxybenzofuran precursor for generating highly active compounds.
ConditionsIn vitro cell viability assays (SRB test) on human cancer cell lines.

For medicinal chemists, procuring this specific precursor provides a validated starting point for developing potent anticancer agents, where the 7-ethoxybenzofuran moiety is integral to the observed high efficacy.

Core Building Block for Medicinal Chemistry and Drug Discovery

This compound is the right choice for research groups and pharmaceutical companies focused on synthesizing libraries of benzofuran-containing chalcones and related heterocyclic compounds for screening as potential therapeutics, particularly in oncology. Its demonstrated success as a precursor to compounds with low-micromolar IC50 values makes it a valuable starting material for lead optimization campaigns.

Development of Novel Cytotoxic Agents and Apoptosis Inducers

Given that derivatives of 1-(7-ethoxy-1-benzofuran-2-yl)ethanone have been shown to induce apoptosis in cancer cells, this precursor is highly suitable for projects aimed at discovering and developing novel apoptosis-inducing anticancer agents. Its use allows for systematic exploration of structure-activity relationships around the 7-ethoxybenzofuran core to enhance potency and selectivity.

XLogP3

2.6

Wikipedia

1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one

Dates

Last modified: 08-19-2023

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